molecular formula C7H10F2O2 B12095623 2-(3,3-Difluorocyclobutyl)propanoic acid

2-(3,3-Difluorocyclobutyl)propanoic acid

Cat. No.: B12095623
M. Wt: 164.15 g/mol
InChI Key: MHEXWFSDZUNBPG-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclobutyl)propanoic acid is an organic compound with the molecular formula C7H10F2O2 It features a cyclobutyl ring substituted with two fluorine atoms and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-difluorocyclobutyl)propanoic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: Starting from a suitable cyclobutane precursor, fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Introduction of the Propanoic Acid Group: The cyclobutyl intermediate is then subjected to a carboxylation reaction, often using Grignard reagents or organolithium compounds followed by carbonation and acidification.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

2-(3,3-Difluorocyclobutyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a bioisostere in drug design, where the fluorinated cyclobutyl ring can mimic other functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3,3-difluorocyclobutyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and metabolic stability, making the compound a valuable tool in drug development.

Comparison with Similar Compounds

  • 2-(3,3-Difluorocyclopropyl)propanoic acid
  • 2-(3,3-Difluorocyclopentyl)propanoic acid
  • 2-(3,3-Difluorocyclohexyl)propanoic acid

Comparison: 2-(3,3-Difluorocyclobutyl)propanoic acid is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to cyclopropyl, cyclopentyl, or cyclohexyl analogs. The fluorine atoms enhance its chemical stability and biological activity, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C7H10F2O2

Molecular Weight

164.15 g/mol

IUPAC Name

2-(3,3-difluorocyclobutyl)propanoic acid

InChI

InChI=1S/C7H10F2O2/c1-4(6(10)11)5-2-7(8,9)3-5/h4-5H,2-3H2,1H3,(H,10,11)

InChI Key

MHEXWFSDZUNBPG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(C1)(F)F)C(=O)O

Origin of Product

United States

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